(3-(Perfluoroethyl)phenyl)methanamine hydrochloride
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Overview
Description
(3-(Perfluoroethyl)phenyl)methanamine hydrochloride: is an organic compound with the molecular formula C9H8F5N·HCl It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a perfluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Perfluoroethyl)phenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (3-(Perfluoroethyl)phenyl)methanamine.
Reaction with Hydrochloric Acid: The free base (3-(Perfluoroethyl)phenyl)methanamine is then reacted with hydrochloric acid to form the hydrochloride salt.
The reaction conditions often involve:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Using large-scale reactors to handle the synthesis.
Continuous Flow Systems: Employing continuous flow systems to enhance efficiency and yield.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(3-(Perfluoroethyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The perfluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(3-(Perfluoroethyl)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the development of materials with unique properties due to the presence of the perfluoroethyl group.
Mechanism of Action
The mechanism of action of (3-(Perfluoroethyl)phenyl)methanamine hydrochloride involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.
Pathways Involved: It may influence biochemical pathways by modulating the activity of specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- (3-(Trifluoromethyl)phenyl)methanamine hydrochloride
- (3-(Pentafluoroethyl)phenyl)methanamine hydrochloride
Uniqueness
- Perfluoroethyl Group : The presence of the perfluoroethyl group in (3-(Perfluoroethyl)phenyl)methanamine hydrochloride imparts unique chemical properties, such as increased stability and resistance to metabolic degradation, compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(1,1,2,2,2-pentafluoroethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N.ClH/c10-8(11,9(12,13)14)7-3-1-2-6(4-7)5-15;/h1-4H,5,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGVJMUNPQIUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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